Cas no 39012-20-9 (Picroside II)

Picroside II 化学的及び物理的性質
名前と識別子
-
- 6-Vanilloylcatalpol
- 6'-VANILLOYL CATALPOL
- AMPHICOSIDE
- PICROSIDE II
- PICROSID II
- beta-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha)]-
- AMPHICOSIDE II
- PICROSIDE ò
- (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-1a,1b,2,5a,6,6a-Hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl-beta-D-glucopyranoside
- PICROSIDE II(AS) PrintBack
- Picroside-2
- Vanilloyl catalpol
- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside
- [ "" ]
- Picroside-II
- C23H28O13
- MEGxp0_001244
- V1555
- beta-D-Glucopyranoside,
- XX0PFP9RVI
- s3765
- NS00057203
- [2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- Picrosid II, HPLC Grade
- [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- CHEBI:191155
- PicrosideII
- AKOS015896761
- CID 3081484
- 39012-20-9
- Picroside 2;Picroside-2;Picroside2;Picroside-II;PicrosideII;Picroside i inverted question mark A(2)
- AS-56421
- BCP29556
- 6-Vanillylcatalpol
- PD087315
- Picroside 2
- Picroside i inverted question mark A(2)
- Picroside
- [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- HY-N0408
- ACon1_001520
- 1961245-47-5
- CCG-269786
- .BETA.-D-GLUCOPYRANOSIDE, 1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL, (1AS-(1A.ALPHA.,1B.BETA.,2.BETA.,5A.BETA.,6.BETA.,6A.ALPHA.))-
- CHEMBL510404
- NCGC00180420-01
- beta-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl
- Ampicoside
- NCGC00180420-03
- DTXSID30904845
- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl beta-D-glucopyranoside
- (1AS,1bS,2S,5aR,6S,6aS)-1a-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1a,1b,2,5a,6,6a-hexahydrooxireno[2',3':4,5]cyclopenta[1,2-c]pyran-6-yl 4-hydroxy-3-methoxybenzoate
- BRD-K40184968-001-01-7
- .BETA.-D-GLUCOPYRANOSIDE, (1AS,1BS,2S,5AR,6S,6AS)-1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL
- (1AS,1BS,2S,5AR,6S,6AS)-1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL .BETA.-D-GLUCOPYRANOSIDE
- EINECS 254-247-6
- AKOS037514782
- NCGC00180420-04
- UNII-XX0PFP9RVI
- CS-0008940
- Q-100453
- beta-D-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl, (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-
- [2-(Hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- AKNILCMFRRDTEY-UHFFFAOYSA-N
- DB-049364
- Picroside II
-
- MDL: MFCD00017402
- インチ: 1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1
- InChIKey: AKNILCMFRRDTEY-NUGKWEEESA-N
- ほほえんだ: O1[C@@]2([H])[C@]([H])([C@]3([H])C([H])=C([H])O[C@]([H])([C@]3([H])[C@@]12C([H])([H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])OC(C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 512.152991g/mol
- ひょうめんでんか: 0
- XLogP3: -1.4
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 回転可能化学結合数: 8
- どういたいしつりょう: 512.152991g/mol
- 単一同位体質量: 512.152991g/mol
- 水素結合トポロジー分子極性表面積: 197Ų
- 重原子数: 36
- 複雑さ: 839
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 11
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 512.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6600
- ふってん: 780.8 °C at 760 mmHg
- フラッシュポイント: 267.9 °C
- 屈折率: 1.681
- ようかいど: ethanol: soluble1mg/mL, clear, colorless
- PSA: 197.13000
- LogP: -2.01140
Picroside II セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:2-8°C
Picroside II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0008940-250mg |
Picroside II |
39012-20-9 | 99.77% | 250mg |
$147.0 | 2022-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031620-100mg |
Picroside II |
39012-20-9 | 98% | 100mg |
¥828 | 2023-02-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-10 mg |
Picroside II |
39012-20-9 | 99.83% | 10mg |
¥1137.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-25 mg |
Picroside II |
39012-20-9 | 99.83% | 25mg |
¥2648.00 | 2021-09-23 | |
TRC | P437640-50mg |
Picroside II |
39012-20-9 | 50mg |
$207.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P817078-50mg |
Picroside II |
39012-20-9 | ≥98% (HPLC) | 50mg |
¥369.90 | 2022-09-28 | |
S e l l e c k ZHONG GUO | S3765-25mg |
Picroside II |
39012-20-9 | 96.51% | 25mg |
¥3251.48 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89759-20MG |
Picroside II |
39012-20-9 | 20mg |
¥3377.03 | 2025-01-16 | ||
TRC | P437640-25mg |
Picroside II |
39012-20-9 | 25mg |
$138.00 | 2023-05-17 | ||
TRC | P437640-100mg |
Picroside II |
39012-20-9 | 100mg |
$339.00 | 2023-05-17 |
Picroside II サプライヤー
Picroside II 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
Picroside IIに関する追加情報
Picroside II: A Comprehensive Overview
Picroside II, also known by its CAS number 39012-20-9, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound is a member of the iridoid glycosides family, which are naturally occurring secondary metabolites found in various plants. Picroside II has been extensively studied for its potential therapeutic applications, particularly in the context of anti-inflammatory, antioxidant, and anticancer activities.
The chemical structure of Picroside II consists of a glycoside formed by the combination of a picrosides aglycone and a sugar moiety. This structure contributes to its bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. Recent studies have highlighted the ability of Picroside II to modulate cellular signaling pathways, such as the NF-κB and MAPK pathways, which are implicated in inflammation and cancer progression.
In traditional medicine, Picroside II is often derived from plants such as Gentiana scabra, which has been used for centuries in Chinese herbal medicine to treat digestive disorders and inflammation. Modern research has validated these traditional uses by demonstrating the compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that Picroside II could be a valuable addition to the arsenal of anti-inflammatory agents currently available.
One of the most exciting areas of research involving Picroside II is its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism behind this selective cytotoxicity involves the activation of caspase pathways and the regulation of Bcl-2 family proteins. Furthermore, Picroside II has been found to enhance the efficacy of conventional chemotherapy drugs, potentially reducing the required dosage and minimizing side effects.
The antioxidant properties of Picroside II are another area of active investigation. By scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, this compound plays a role in protecting cells from oxidative stress, which is a major contributor to aging and chronic diseases. Recent studies have also explored the neuroprotective effects of Picroside II, with promising results in models of Alzheimer's disease and stroke.
Despite its numerous potential benefits, further research is needed to fully understand the pharmacokinetics, toxicity, and long-term effects of Picroside II in humans. Clinical trials are currently underway to evaluate its safety and efficacy as a therapeutic agent for inflammatory diseases and cancer. Collaborative efforts between academia, industry, and regulatory bodies will be crucial in bringing this natural compound to clinical practice.
In conclusion, Picroside II (CAS No. 39012-20-9) represents a compelling example of how traditional knowledge combined with modern science can lead to innovative therapeutic solutions. Its diverse biological activities make it a subject of intense interest for researchers worldwide. As ongoing studies continue to unravel its mechanisms and applications, Picroside II holds great promise for improving human health and well-being.
39012-20-9 (Picroside II) 関連製品
- 64461-95-6(Picroside III)
- 94-26-8(Butylparaben)
- 144049-72-9(b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-)
- 86884-89-1([(2R)-2-methyloxiran-2-yl]methanol)
- 124168-04-3(b-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy ]-7-methylcyclopenta[c]pyran-1-yl, (1S,4aR,5R,7S,7aS)-)
- 635-91-6(L-Aspartic Acid β-naphthylamide)
- 989-81-1(PicrosideⅠ)
- 1438-14-8(2-(1-Methylethyl)-oxirane)
- 27409-30-9(PICROSIDE I)
- 6736-85-2(Catalposide)

